2,2'-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one)
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Overview
Description
2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two azabicyclohexenone moieties connected via a propane-1,3-diyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) typically involves the reaction of substituted salicylaldehyde with 1,3-diaminopropane in dry methanol under reflux conditions. The reaction proceeds with high yields, resulting in the formation of the desired compound as a yellow solid . The reaction conditions are optimized to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .
Scientific Research Applications
2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and biotransformation processes.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another compound with a similar structural motif.
Uniqueness
2,2’-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one) is unique due to its specific bicyclic structure and the presence of two azabicyclohexenone moieties. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62455-43-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[3-(3-oxo-2-azabicyclo[2.2.0]hex-5-en-2-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-8-2-4-10(8)14(12)6-1-7-15-11-5-3-9(11)13(15)17/h2-5,8-11H,1,6-7H2 |
InChI Key |
BFHSKSOCGHSART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C(=O)N2CCCN3C4C=CC4C3=O |
Origin of Product |
United States |
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